3-benzyl-5-[2-(4-fluorophenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one
Description
Molecular Formula: C₂₆H₂₁FO₄
Molecular Weight: 416.4 g/mol
Structural Features:
- Core: Chromen-2-one (coumarin derivative).
- Substituents:
- Benzyl group at position 2.
- 4-Fluorophenyl-2-oxoethoxy moiety at position 3.
- Methyl groups at positions 4 and 5.
Properties
IUPAC Name |
3-benzyl-5-[2-(4-fluorophenyl)-2-oxoethoxy]-4,7-dimethylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FO4/c1-16-12-23(30-15-22(28)19-8-10-20(27)11-9-19)25-17(2)21(26(29)31-24(25)13-16)14-18-6-4-3-5-7-18/h3-13H,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNQCECPMOZENOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC3=CC=CC=C3)C)C(=C1)OCC(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-5-[2-(4-fluorophenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one typically involves multiple steps, including the formation of the chromen-2-one core and subsequent functionalization. One common method involves the condensation of appropriate benzyl and fluorophenyl precursors with chromen-2-one under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required standards for research and application .
Chemical Reactions Analysis
Types of Reactions
3-benzyl-5-[2-(4-fluorophenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties .
Scientific Research Applications
3-benzyl-5-[2-(4-fluorophenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a model compound in reaction mechanism studies.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions, receptor binding, and cellular pathways.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for conditions such as cancer, inflammation, and infectious diseases.
Mechanism of Action
The mechanism of action of 3-benzyl-5-[2-(4-fluorophenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The compound’s uniqueness lies in its substitution pattern. Below is a comparative analysis with key analogs:
Key Observations
Substituent Effects: Fluorine vs. In contrast, methoxy groups (e.g., ) are electron-donating, improving solubility but possibly reducing binding specificity . Positional Isomerism: The target compound’s 5-substituted ethoxy group differs from the 7-substituted analog in . Positional changes can drastically alter biological activity due to steric effects or binding site compatibility .
Biological Activity Trends :
- Fluorinated derivatives (e.g., target compound, ) show promise in anticancer and anti-inflammatory applications, likely due to enhanced metabolic stability and target affinity .
- Ethyl or benzyl substitutions at position 3 () correlate with antimicrobial activity, suggesting that alkyl/aryl groups modulate membrane permeability .
Synthetic and Analytical Considerations :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
